4-Tyrosine-bombesin
Description
4-Tyrosine-bombesin ([Tyr⁴]-Bombesin) is a synthetic peptide analog of bombesin, a 14-amino acid neuropeptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). Its sequence is pGlu-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂, with tyrosine substituted at the fourth position . This modification enhances its utility in receptor-binding studies, particularly for gastrin-releasing peptide receptors (GRPR) and neuromedin B receptors (NMBR), which are overexpressed in certain cancers .
Key properties include:
Properties
IUPAC Name |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKYGYVKJQGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108N24O19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1669.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tyrosine-bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Tyrosine-bombesin undergoes various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions include modified peptides with altered biological activities, which can be used for further research and development.
Scientific Research Applications
4-Tyrosine-bombesin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of diagnostic tools and imaging agents for various diseases.
Mechanism of Action
The mechanism of action of 4-Tyrosine-bombesin involves its interaction with bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound activates downstream signaling pathways, including:
Phospholipase C (PLC) Activation: Leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway: Promoting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct structural analogs of 4-Tyrosine-bombesin, comparisons can be drawn based on synthesis methods, functional groups, and physicochemical properties of related peptides and tyrosine-containing compounds.
Structural and Functional Comparison
- Receptor Specificity: Unlike NNKB, a carcinogen analog with nitroso groups, this compound leverages tyrosine for receptor interactions, avoiding mutagenic risks .
- Stability : Requires stringent storage (-20°C), similar to other peptides, whereas NNKB and bromotyrosine derivatives are more stable at ambient temperatures .
Pharmacological vs. Carcinogenic Profiles
- This compound: Non-carcinogenic; used for therapeutic targeting .
- NNKB : Contains nitroso groups linked to DNA adduct formation, limiting its use to toxicity studies .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: NMR Spectral Data
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